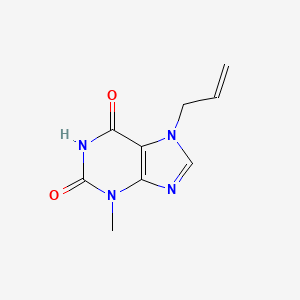
2-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes. In
Mécanisme D'action
The mechanism of action of 2-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline involves its ability to bind to certain proteins and enzymes in the body. The compound has been found to bind to zinc ions, which can affect the activity of certain enzymes. It has also been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline have been studied in vitro and in vivo. In vitro studies have shown that the compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In vivo studies have shown that the compound can reduce the growth of tumors in animal models. The compound has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its potential as a fluorescent probe for detecting the presence of zinc ions. Another advantage is its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. However, one limitation is that the compound has not been extensively studied in clinical trials, so its safety and efficacy in humans are not well-established.
Orientations Futures
There are several future directions for research on 2-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline. One area of research is to further explore its potential as a fluorescent probe for detecting the presence of zinc ions in biological systems. Another area of research is to investigate its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the safety and efficacy of the compound in humans.
Méthodes De Synthèse
The synthesis of 2-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been achieved using different methods. One method involves the reaction of 5-chloro-2-nitrobenzoic acid with 1,2,3,4-tetrahydroisoquinoline in the presence of a catalyst. Another method involves the reaction of 2-amino-5-chlorobenzoic acid with formaldehyde and 1,2,3,4-tetrahydroisoquinoline in the presence of a reducing agent. Both methods have been successful in synthesizing the compound, with yields ranging from 50-80%.
Applications De Recherche Scientifique
2-(5-chloro-2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential applications in scientific research. One area of research is its use as a fluorescent probe for detecting the presence of zinc ions in biological systems. Another area of research is its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. The compound has also been studied for its potential as a photosensitizer in photodynamic therapy.
Propriétés
IUPAC Name |
(5-chloro-2-nitrophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-13-5-6-15(19(21)22)14(9-13)16(20)18-8-7-11-3-1-2-4-12(11)10-18/h1-6,9H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXRLYNROXHWNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(4-ethoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5842847.png)

![2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B5842858.png)

![1-[(4-chloro-3-methylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5842867.png)




![N'-[(3-cyclohexylpropanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5842896.png)
![N-(3-chloro-2-methylphenyl)-N'-[4-(diethylamino)phenyl]thiourea](/img/structure/B5842904.png)
![3-[nitro(2,4,5-trimethylphenyl)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5842915.png)
![N-cyclopropyl-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5842917.png)